molecular formula C10H9BrClFO2 B15146139 Isopropyl 2-bromo-4-chloro-6-fluorobenzoate

Isopropyl 2-bromo-4-chloro-6-fluorobenzoate

Cat. No.: B15146139
M. Wt: 295.53 g/mol
InChI Key: YDFHMAFLKZZWKK-UHFFFAOYSA-N
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Description

Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is a chemical compound with the molecular formula C₁₀H₉BrClFO₂ and a molecular weight of 295.53 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-bromo-4-chloro-6-fluorobenzoate typically involves the esterification of 2-bromo-4-chloro-6-fluorobenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale esterification reactors, continuous monitoring of reaction parameters, and purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-bromo-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation: Oxidative reactions can convert the ester group to carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoate esters.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl 2-bromo-4-chloro-6-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms (bromine, chlorine, and fluorine) enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-bromo-4-chlorobenzoate
  • Isopropyl 2-bromo-6-fluorobenzoate
  • Isopropyl 4-chloro-6-fluorobenzoate

Uniqueness

Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the benzene ring. This unique combination of halogens imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

propan-2-yl 2-bromo-4-chloro-6-fluorobenzoate

InChI

InChI=1S/C10H9BrClFO2/c1-5(2)15-10(14)9-7(11)3-6(12)4-8(9)13/h3-5H,1-2H3

InChI Key

YDFHMAFLKZZWKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=C1Br)Cl)F

Origin of Product

United States

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